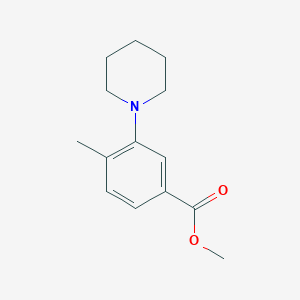

Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 4-methyl-3-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C14H19NO2/c1-11-6-7-12(14(16)17-2)10-13(11)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |

InChI Key |

HQNNWAGZWCCNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Methyl 3 Piperidin 1 Yl Benzoate Analogs

Established Synthetic Routes to Substituted Benzoate (B1203000) Esters Incorporating Piperidine (B6355638) Derivatives

The traditional synthesis of benzoate-piperidine hybrid structures often involves a combination of well-established organic reactions. These methods provide reliable pathways to the target molecules, although they may sometimes require multiple steps and purification processes.

Multi-component Reactions in the Synthesis of Benzoate-Piperidine Hybrid Architectures

Multi-component reactions (MCRs) offer an efficient approach to building complex molecular scaffolds in a single step, thereby reducing reaction time and waste. The Ugi and Pictet-Spengler reactions are notable examples of MCRs that can be adapted for the synthesis of piperidine-containing compounds.

The Ugi four-component reaction (U-4CR) involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like product. beilstein-journals.org By carefully selecting the starting materials, this reaction can be employed to generate structures bearing both a benzoate and a piperidine functionality. For instance, a substituted aminobenzoic acid could serve as the carboxylic acid component, while a piperidine-containing aldehyde or ketone could be used as the carbonyl component. The versatility of the Ugi reaction allows for the creation of diverse libraries of compounds for screening purposes. nih.gov The synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines has been demonstrated using a solid-phase Ugi reaction, highlighting the adaptability of this method for creating complex heterocyclic systems. nih.govresearchgate.net

The Pictet-Spengler reaction is another powerful tool for the synthesis of piperidine rings fused to an aromatic system. nih.gov This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While classically used for the synthesis of tetrahydroisoquinolines, modifications of this reaction can be envisioned for the construction of piperidine rings attached to a benzoate precursor.

Three-component reactions involving an aldehyde, an amine (such as piperidine), and a third component like an alkyne or a β-keto compound are also prevalent in the synthesis of highly substituted piperidines. These reactions often proceed through a series of tandem steps, including condensation, addition, and cyclization, to afford the final piperidine ring system. researchgate.netuva.nl

Condensation and Acylation Strategies for the Formation of Benzoate-Piperidine Moieties

Condensation and acylation reactions are fundamental transformations for the formation of C-N and C-C bonds, respectively, and are widely used in the synthesis of benzoate-piperidine structures.

Acylation strategies are particularly useful for introducing the benzoyl moiety. A common approach is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a suitable aromatic precursor in the presence of a Lewis acid catalyst. While effective, this method is generally applied to the synthesis of ketones rather than directly forming the C-N bond with piperidine.

A more direct acylation approach involves the reaction of a substituted benzoyl chloride with piperidine itself. This reaction, a type of nucleophilic acyl substitution, is a straightforward method for forming the amide bond in benzoylpiperidine derivatives.

Condensation reactions, such as the Knoevenagel condensation, can be catalyzed by piperidine. wikipedia.org While this reaction primarily leads to the formation of α,β-unsaturated compounds and does not directly form the desired C-N bond between the benzoate and piperidine rings, it exemplifies the role of piperidine as a basic catalyst in organic synthesis. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when a carboxylic acid is used as the active hydrogen component. wikipedia.org

Nucleophilic Substitution Reactions in the Construction of Piperidine-Substituted Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key strategy for forming the C-N bond between an aromatic ring and piperidine. chemistrysteps.comnih.govlibretexts.org This reaction involves the displacement of a good leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, piperidine. The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions to the leaving group. libretexts.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.com

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.

For aromatic rings that are not sufficiently activated for SNAr, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative. This palladium-catalyzed reaction allows for the coupling of a wide range of amines with aryl halides or triflates, even those with electron-donating groups. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands being developed to improve the efficiency and scope of the reaction.

Esterification Procedures for Methyl Benzoate Core Structures

The final step in the synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate often involves the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol (B129727) in the presence of a base to afford the methyl ester under milder conditions than the Fischer esterification.

Novel and Green Synthesis Approaches for this compound Precursors and Analogs

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Catalyst-Free and Environmentally Benign Methodologies

The development of catalyst-free reactions is a key goal in green chemistry as it simplifies purification procedures and reduces the reliance on potentially toxic and expensive metal catalysts. For the synthesis of piperidine-substituted aromatics, catalyst-free nucleophilic aromatic substitution can be achieved if the aromatic ring is highly activated. However, for less activated systems, alternative strategies are required.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. whiterose.ac.uk Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. This technique has been successfully applied to a variety of organic transformations, including the synthesis of N-heterocycles.

The use of environmentally benign solvents, such as water or ethanol, or even the complete elimination of solvents (solvent-free reactions), is another important aspect of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can significantly reduce the environmental impact of a synthetic process. researchgate.net

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The application of flow chemistry to nucleophilic aromatic substitution reactions has been demonstrated, providing a more efficient and controlled method for the synthesis of N-aryl piperidines. vapourtec.com

Solid-phase synthesis, where one of the reactants is immobilized on a solid support, can simplify purification by allowing for the easy removal of excess reagents and by-products through simple filtration. rsc.org This technique has been utilized in conjunction with multi-component reactions, such as the Ugi reaction, for the efficient synthesis of complex molecules. nih.govresearchgate.net

Below is a table summarizing various synthetic approaches discussed:

| Reaction Type | Key Features | Relevant Section |

| Multi-component Reactions (e.g., Ugi, Pictet-Spengler) | Convergent synthesis, high atom economy, builds complexity quickly. | 2.1.1 |

| Acylation (e.g., Friedel-Crafts, direct benzoylation) | Forms C-C or C-N bonds to introduce the benzoyl moiety. | 2.1.2 |

| Nucleophilic Aromatic Substitution (SNAr) | Requires an activated aromatic ring with a good leaving group. | 2.1.3 |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation, broad substrate scope. | 2.1.3 |

| Fischer Esterification | Acid-catalyzed formation of esters from carboxylic acids and alcohols. | 2.1.4 |

| Microwave-Assisted Synthesis | Accelerated reaction rates, often higher yields and purity. | 2.2.1 |

| Flow Chemistry | Continuous processing, improved safety and control. | 2.2.1 |

| Solid-Phase Synthesis | Simplified purification, amenable to library synthesis. | 2.2.1 |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods. ajrconline.org The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve the purity of the final compounds. researchgate.net These enhancements are attributed to the efficient and uniform heating of the reaction mixture through dielectric polarization, leading to accelerated reaction rates.

In the synthesis of heterocyclic compounds containing a piperidine moiety, MAOS has proven to be particularly effective. For instance, the synthesis of a series of quinoline (B57606) thiosemicarbazones featuring a piperidin-1-yl substituent was achieved in excellent yields (85-96%) within just 3-5 minutes using microwave irradiation. mdpi.com This stands in stark contrast to conventional reflux methods, which required 0.5 to 2 hours and resulted in lower yields. mdpi.com The key step, a condensation reaction between 2-(piperidin-1-yl)quinoline-3-carbaldehydes and various thiosemicarbazides, was significantly accelerated by microwave energy. mdpi.com

This protocol highlights the potential for enhanced efficiency in producing analogs of this compound. A crucial step in the synthesis of the parent compound and its analogs is the nucleophilic aromatic substitution or a coupling reaction to form the C-N bond between the piperidine ring and the benzoate ring. Such reactions, which often require prolonged heating under conventional conditions, are prime candidates for optimization using microwave assistance. The rapid, high-yield synthesis achieved for similar piperidine-containing structures suggests that MAOS can be a powerful tool for building libraries of this compound analogs for further study.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Piperidine-Containing Heterocycles A representative comparison based on the synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides.

| Synthesis Parameter | Microwave-Assisted Method | Conventional Method |

| Reaction Time | 3 - 5 minutes | 0.5 - 2 hours |

| Product Yield | 85 - 96% | 75 - 88% |

| Energy Input | Localized, rapid heating | Bulk, slow heating |

| Process Control | High | Moderate |

Derivatization and Structural Modification Strategies for the this compound Scaffold

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The this compound scaffold offers multiple sites for structural modification, including the piperidine ring, the benzoate phenyl ring, and the linkage between these two core fragments.

The piperidine ring is a versatile component that can be functionalized to modulate a compound's physicochemical properties, such as lipophilicity and basicity, and to introduce new vector interactions with biological targets. researchgate.net A primary strategy for its modification is the direct C-H functionalization of a pre-formed piperidine ring. nih.gov

Advanced catalytic systems have enabled site-selective functionalization at the C2, C3, and C4 positions. For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce arylacetate groups onto the piperidine ring. nih.gov The selectivity of this functionalization is exquisitely controlled by the choice of both the catalyst and the nitrogen-protecting group on the piperidine. nih.gov This approach allows for the regio- and stereoselective synthesis of C2, C3, and C4 substituted analogs, which would be challenging to achieve through other means. nih.gov Another strategy involves the synthesis of highly functionalized piperidines through multi-component reactions, which can introduce a variety of substituents in a single step. researchgate.net

Table 2: Strategies for Functionalization of the Piperidine Ring

| Position | Functionalization Method | Example Reaction | Catalyst/Reagent |

| C2 | C-H Insertion | N-Boc-piperidine + Aryldiazoacetate | Rh₂(R-TCPTAD)₄ |

| C3 | Cyclopropanation / Ring Opening | N-Boc-tetrahydropyridine + Diazo Cmpd. | Rhodium Catalyst |

| C4 | C-H Insertion | N-α-oxoarylacetyl-piperidine + Diazo Cmpd. | Rh₂(S-2-Cl-5-BrTPCP)₄ |

| Various | Multi-component Reaction | Aldehyde + Amine + β-ketoester | InBr₃ or ZrCl₄ |

Substituent Modifications on the Benzoate Phenyl Ring

The benzoate phenyl ring presents another key area for structural modification. The introduction of various substituents can influence the electronic properties, conformation, and metabolic stability of the molecule. Synthetic strategies typically involve utilizing appropriately substituted benzoic acid precursors. A wide array of these precursors are commercially available or can be synthesized through established aromatic chemistry.

For example, derivatives can be prepared from precursors such as 2-methoxybenzoic acid or piperonylic acid to introduce different functionalities onto the phenyl ring. mdpi.com The synthesis of eugenyl benzoate derivatives demonstrates the incorporation of hydroxyl and amino groups through the use of salicylic (B10762653) acid and amino salicylic acid, respectively. nih.gov Furthermore, patents describing benzoate derivatives for potential therapeutic applications reveal a broad scope of possible substitutions, including additional alkyl, hydroxyl, and ether groups. google.com These modifications are typically incorporated into the benzoic acid starting material before its esterification and subsequent coupling with the piperidine moiety.

Table 3: Examples of Substituent Modifications on the Benzoate Ring

| Precursor Acid | Resulting Substituent(s) |

| 4-Methyl-3-aminobenzoic acid | 4-Methyl, 3-Amino |

| 3-Iodo-4-aminobenzoic acid | 3-Iodo, 4-Amino |

| Salicylic acid | 2-Hydroxy |

| Gallic acid | 3,4,5-Trihydroxy |

| 2-Methoxybenzoic acid | 2-Methoxy |

Exploration of Linker Variations and Their Synthetic Implications

One of the most common and synthetically accessible linker variations is the introduction of a carbonyl group to form an amide bond. The resulting structure, a piperidinylcarbonyl-benzoate, can be readily synthesized by reacting an activated benzoic acid derivative, such as an acyl chloride, with piperidine. nih.gov This changes the geometry and electronic nature of the connection, replacing a basic amine directly attached to a phenyl ring with a neutral amide group.

More complex linkers can also be explored to increase the distance or rigidity between the two pharmacophores. For instance, a prop-2-enoyl linker has been used to connect a piperidinyl-phenyl moiety to a methyl benzoate. mdpi.com The synthesis of such analogs is more complex, often requiring multi-step sequences. In this specific example, the synthesis involved the reaction of a benzotriazole (B28993) amide of isophthalic acid monomethyl ester with a substituted acetophenone. mdpi.com These extended, conjugated linkers can introduce significant conformational constraints and new electronic properties.

Table 4: Synthetic Implications of Different Linker Groups

| Linker Type | Example Structure Fragment | General Synthetic Approach | Key Features |

| Direct N-C Bond | (piperidin-1-yl)benzoate | Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination | Short, relatively flexible linkage. |

| Amide Linker | (piperidin-1-ylcarbonyl)benzoate | Acylation of piperidine with an activated benzoic acid (e.g., acyl chloride) | Planar, rigid amide bond. Neutral linker. |

| Propenoyl Linker | (3-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate | Multi-step synthesis, e.g., Claisen-type condensation | Extended, conjugated, and rigid system. |

Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation of Methyl 4 Methyl 3 Piperidin 1 Yl Benzoate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Characterization

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, their proximity to other protons, and their connectivity through covalent bonds. A hypothetical ¹H NMR spectrum of Methyl 4-methyl-3-(piperidin-1-yl)benzoate would be expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group on the benzene (B151609) ring, and the protons of the piperidine (B6355638) ring. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. The integration of each peak would correspond to the number of protons it represents. Furthermore, the splitting pattern (singlet, doublet, triplet, etc.), governed by the spin-spin coupling constant (J, in Hz), would reveal the number of neighboring protons, allowing for the establishment of proton connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For the title compound, separate signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), the methyl ester carbon, the methyl group carbon, and the carbons of the piperidine ring. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the complete structural assignment. A COSY spectrum shows correlations between protons that are coupled to each other. Cross-peaks in the spectrum would definitively link protons on adjacent carbon atoms, confirming the connectivity within the piperidine ring and the coupling patterns of the aromatic protons. This technique is invaluable for unambiguously assigning each proton signal to its specific position in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition from the measured mass. For this compound (C₁₄H₁₉NO₂), HRMS would be used to verify that the experimental mass corresponds to the calculated theoretical mass of its molecular ion, thereby confirming its elemental formula and ruling out other possibilities with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific bonds. In the IR spectrum of the title compound, characteristic absorption bands would be expected for the C=O stretch of the ester group, C-O stretching vibrations, C-H stretches of the aromatic and aliphatic portions, and C-N stretching of the tertiary amine.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene ring in the title compound would give rise to characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions can be influenced by the substituent groups on the ring, providing insight into the molecule's electronic structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Conformational Analysis and Torsional Parameters of the Piperidine and Benzoate (B1203000) Moieties

The planarity of the aromatic ring and the ester group of the benzoate moiety is another significant aspect. In Methyl 4-(piperidin-1-ylcarbonyl)benzoate, these groups are nearly coplanar. nih.gov However, the carbonyl group attached to the piperidine ring is twisted out of the plane of the aromatic ring. nih.gov This twist is likely a result of steric hindrance between the piperidine ring and the benzoate moiety.

An intramolecular C-H···O interaction further stabilizes the molecular conformation of this analog. nih.govnih.govresearchgate.net This interaction involves a hydrogen atom from the piperidine ring and the oxygen atom of the carbonyl group. nih.gov

Torsional Parameters for Methyl 4-(piperidin-1-ylcarbonyl)benzoate

| Torsion Angle | Value (°) |

| C9–C10–C13–O3 | -171.21 (12) |

| C10–C13–O3–C14 | 175.10 (11) |

| C12–C7–C6–O1 | 122.57 (15) |

Data sourced from crystallographic studies of Methyl 4-(piperidin-1-ylcarbonyl)benzoate. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., C-H…π interactions)

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the solid state, these interactions can include conventional hydrogen bonds, as well as weaker interactions such as C-H···O and C-H···π interactions.

For the analog Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the crystal packing is primarily influenced by weak intermolecular C-H···O interactions. nih.govnih.govresearchgate.net These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

While direct evidence of C-H···π interactions for this compound is not available, these interactions are commonly observed in aromatic compounds. C-H···π interactions involve a hydrogen atom bonded to a carbon atom interacting with the π-electron cloud of an aromatic ring. These interactions play a significant role in the crystal engineering of organic molecules, influencing their packing and solid-state properties. In many organic crystals, C-H···π interactions, in conjunction with other weak intermolecular forces, direct the supramolecular assembly.

Computational Chemistry and Theoretical Investigations of Methyl 4 Methyl 3 Piperidin 1 Yl Benzoate Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, electronic energies, and spectroscopic parameters. For Methyl 4-methyl-3-(piperidin-1-yl)benzoate, DFT calculations can elucidate its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the piperidine (B6355638) ring and the substituted benzene (B151609) ring. Conversely, the LUMO is expected to be concentrated on the electron-deficient methyl benzoate (B1203000) moiety. The energy of these orbitals determines the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.5 | Primarily located on the methyl benzoate group |

| HOMO | -5.5 to -6.5 | Primarily located on the piperidine and substituted benzene rings |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicator of chemical reactivity and stability |

Note: The values in this table are estimations based on the analysis of similar molecules and are for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show a region of negative electrostatic potential (typically colored red or yellow) around the oxygen atoms of the ester group and the nitrogen atom of the piperidine ring. These regions are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly those on the methyl groups and the benzene ring, indicating sites susceptible to nucleophilic attack.

Studies on similar piperidine derivatives have shown that the oxygen and nitrogen atoms are indeed the most electron-rich sites, making them prone to interactions with electrophiles. The distribution of electrostatic potential across the molecule provides a roadmap for its intermolecular interactions and chemical reactivity.

DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For ¹H and ¹³C NMR spectra, the chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei. While specific theoretical NMR data for this compound are not available, DFT has been successfully used to predict and understand the NMR spectra of substituted benzoic acid esters. The predicted chemical shifts would be expected to be in general agreement with experimental values, with any discrepancies providing further insight into the electronic environment of the nuclei.

The UV-Vis absorption spectrum is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is commonly used to calculate the excitation energies and oscillator strengths of these transitions. For this compound, the UV-Vis spectrum would likely exhibit absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The presence of both electron-donating and electron-withdrawing groups may lead to a red-shift in the absorption maxima compared to unsubstituted benzene.

Table 2: Expected Spectroscopic Properties of this compound

| Spectroscopic Technique | Predicted Feature | Associated Structural Moiety |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7-8 ppm) | Benzene ring |

| Piperidine protons (δ 1.5-3.5 ppm) | Piperidine ring | |

| Methyl protons (δ 2-4 ppm) | Methyl groups | |

| ¹³C NMR | Carbonyl carbon (δ 160-170 ppm) | Ester group |

| Aromatic carbons (δ 120-150 ppm) | Benzene ring | |

| UV-Vis | λmax ~250-300 nm | π-π* transitions |

Note: These are general expectations and actual values may vary.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

While no specific molecular docking studies have been published for this compound, the principles of molecular docking can be applied to hypothesize its potential interactions with biological targets. The binding affinity, often expressed as a docking score or binding energy, is a measure of the strength of the interaction between the ligand and the target.

Table 3: Potential Interaction Modes for this compound

| Interaction Type | Potential Functional Group(s) Involved |

|---|---|

| Hydrogen Bonding | Ester carbonyl oxygen, Piperidine nitrogen |

| Hydrophobic Interactions | Benzene ring, Piperidine ring, Methyl groups |

Successful docking simulations can identify the key amino acid residues within the binding site of a target protein that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex.

For this compound, key interacting residues would likely include those that can form hydrogen bonds with the ester and amine functionalities, such as serine, threonine, tyrosine, aspartate, and glutamate. Hydrophobic residues like leucine, isoleucine, valine, and phenylalanine could interact with the aromatic and aliphatic parts of the molecule.

The characteristics of the binding site, such as its size, shape, and polarity, will ultimately determine the binding affinity and specificity of the ligand. A well-matched binding site will have complementary features to the ligand, allowing for a snug fit and favorable interactions. Understanding these interactions is a critical step in rational drug design and the optimization of lead compounds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Complex Formation Studies

No specific studies employing Molecular Dynamics (MD) simulations to investigate the conformational stability or complex formation of this compound were identified in the available literature. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into how they fold, change shape (conformation), and interact with other molecules. However, it appears that this specific compound has not been the subject of such published investigations.

Prediction and Analysis of Physicochemical Parameters (e.g., cLogP, TPSA)

Table 4.4.1: Predicted Physicochemical Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| cLogP | Data not available in published research | N/A |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

No research articles detailing a Hirshfeld surface analysis for this compound could be located. This computational technique is used to analyze crystal structures and quantify the various intermolecular interactions responsible for the crystal packing. It provides a visual and numerical breakdown of interactions such as hydrogen bonds and van der Waals forces. The absence of such a study indicates a lack of published crystallographic data and the subsequent detailed analysis of intermolecular forces for this compound.

Table 4.5.1: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Contribution (%) | Source |

|---|---|---|

| H···H | Data not available | N/A |

| C···H/H···C | Data not available | N/A |

| O···H/H···O | Data not available | N/A |

| N···H/H···N | Data not available | N/A |

Structure Activity Relationship Sar Studies of Methyl 4 Methyl 3 Piperidin 1 Yl Benzoate Analogs

Impact of Substituent Position and Nature on Molecular Activity Profiles

The biological activity of a compound is not merely a function of its constituent parts, but is critically dependent on their precise arrangement. The position and electronic nature of substituents on both the benzoate (B1203000) ring and the piperidine (B6355638) moiety can dramatically alter a molecule's interaction with its biological target, thereby modulating its activity profile.

Influence of Methyl Group Position on the Benzoate Ring

The positioning of the methyl group on the benzoate ring is a critical determinant of molecular activity. In the parent compound, the methyl group is at the 4-position, and the piperidine group is at the 3-position. Shifting the methyl group to other positions (e.g., 2, 5, or 6) can significantly impact the molecule's electronic properties and steric profile.

The ester group (-COOCH₃) on the benzoate ring is an electron-withdrawing group, which tends to direct new substituents to the meta position during electrophilic aromatic substitution. brainly.comissr.edu.khchegg.com The methyl group, in contrast, is an electron-donating group. The relative positions of these groups influence the electron density distribution across the aromatic ring, which can affect binding to a target receptor. For instance, moving the methyl group may alter the molecule's ability to engage in crucial hydrophobic interactions within a receptor's binding pocket.

Consider the following illustrative data on a hypothetical series of analogs tested for inhibitory activity against a target enzyme:

| Compound | Methyl Group Position | Piperidine Position | IC₅₀ (nM) |

|---|---|---|---|

| Analog A | 4 | 3 | 50 |

| Analog B | 2 | 3 | 250 |

| Analog C | 5 | 3 | 150 |

| Analog D | 6 | 3 | 500 |

This table presents hypothetical data for illustrative purposes.

As the table suggests, the 4-methyl substitution (Analog A) provides the most potent activity. A shift to the 2-position (Analog B) or 6-position (Analog D) introduces steric hindrance near the piperidine and ester groups, respectively, which could disrupt optimal binding and lead to a significant loss of potency. A methyl group at the 5-position (Analog C) may be better tolerated but still less optimal than the 4-position.

Role of Piperidine Nitrogen Substitution and Ring Modifications

The piperidine ring and its nitrogen atom are often pivotal for a compound's activity, frequently serving as a key interaction point with the biological target or influencing physicochemical properties like solubility and basicity.

Nitrogen Substitution: The basicity of the piperidine nitrogen can be crucial for forming ionic bonds or hydrogen bonds with acidic residues in a receptor. Adding substituents to this nitrogen can modulate this basicity and introduce new steric or hydrophobic interactions. For example, N-demethylation of certain piperidine-based ligands has been shown to improve activity at some transporters while having modest effects on others. nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups can lead to decreased activity at multiple transporters. nih.gov Capping the distal piperidine nitrogen to form amides, sulfonamides, or ureas can, in some cases, maintain selectivity for a target despite significant changes in basicity and topology. nih.gov

Ring Modifications: Altering the piperidine ring itself, for instance, by introducing substituents on the ring carbons or changing the ring size, can have profound effects. Such modifications can alter the conformation of the ring and the orientation of the attached benzoate moiety, thereby affecting how the molecule fits into its binding site. researchgate.net Introducing chiral centers into the piperidine ring can also effectively alter physicochemical properties and enhance biological activities and selectivity. thieme-connect.com

Effects of Alkyl Chain Length and Branching on Activity

Modifying the methyl ester to other alkyl esters (e.g., ethyl, propyl) can influence the compound's lipophilicity and how it interacts with hydrophobic pockets in the target protein. Increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets, but only up to a certain point. ncert.nic.in An excessively long or bulky chain can lead to a steric clash and reduced activity.

Studies on related benzoate compounds have shown that increasing the alkyl chain length of an alcohol interacting with methyl benzoate weakens the strength of hydrogen bond interactions and packing efficiency. researchgate.net Similarly, within a series of active compounds, increasing the alkyl chain length can lead to a non-monotonic variation in activity, indicating a complex interplay between different types of molecular interactions. rsc.org

Stereochemical Influence on Activity and Selectivity Profiles (e.g., Enantiomeric Potency)

When a molecule is chiral, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. thieme-connect.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Introducing a chiral center, for example by substituting the piperidine ring, can lead to enantiomers with significantly different potencies.

For many piperidine derivatives, the stereochemistry dictates the preferred conformation of the molecule, which in turn determines its ability to bind effectively. nih.gov For instance, in a study of opioid ligands, potent agonists were found to prefer an axial orientation of an aryl substituent on the piperidine ring, while antagonist properties were associated with compounds preferring an equatorial orientation. nih.gov The introduction of chiral centers can significantly influence a molecule's druggability by enhancing biological activity and selectivity. thieme-connect.com

| Compound | Stereoisomer | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Chiral Analog E | (R)-enantiomer | 15 |

| (S)-enantiomer | 800 | |

| Chiral Analog F | (3R, 4S)-diastereomer | 45 |

| (3S, 4R)-diastereomer | 1200 |

This table presents hypothetical data for illustrative purposes.

The hypothetical data in the table illustrates this principle, where the (R)-enantiomer of Analog E is significantly more potent than its (S)-counterpart. This highlights the importance of stereochemistry in drug design and the need to synthesize and test stereoisomers independently.

Bioisosteric Replacements and Their Effects on Structure-Activity Principles

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. fiveable.me

For the Methyl 4-methyl-3-(piperidin-1-yl)benzoate scaffold, several bioisosteric replacements could be considered:

Piperidine Ring: The piperidine ring is a common motif in pharmaceuticals. researchgate.net It can be replaced by other cyclic amines like pyrrolidine (B122466) or azepane to assess the impact of ring size. More advanced bioisosteres like bicyclic amines (e.g., 2-azaspiro[3.3]heptane) have been developed to mimic piperidine while offering different physicochemical properties, such as reduced lipophilicity and improved metabolic stability. researchgate.netresearchgate.net

Ester Group: The methyl ester could be replaced with other groups like an amide, a carboxylic acid, or a small heterocyclic ring (e.g., an oxadiazole). These changes would significantly alter the molecule's hydrogen bonding capacity, electronic properties, and metabolic stability. Amides, for example, are generally more resistant to hydrolysis than esters. pharmacy180.com

Methyl Group: The methyl group on the benzoate ring could be replaced by other small substituents like a halogen (e.g., Cl, F) or a cyano group (-CN) to probe the effects of different electronic and steric properties at that position.

The success of a bioisosteric replacement depends on its ability to preserve the key interactions required for biological activity.

Ligand-Based and Receptor-Based SAR Approaches for Compound Optimization

Both ligand-based and receptor-based computational approaches are invaluable for guiding the optimization of lead compounds. fiveable.meoncodesign-services.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. iaanalysis.com It relies on analyzing a set of molecules known to be active and identifying the common structural features and physicochemical properties required for activity (a pharmacophore). nih.govnih.gov For the analogs of this compound, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) could be used to build mathematical models that correlate structural descriptors with biological activity. fiveable.me These models can then predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize. nih.gov

Receptor-Based (or Structure-Based) Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool. iaanalysis.com This method involves docking the proposed analogs into the binding site of the receptor to predict their binding mode and affinity. iaanalysis.com This allows medicinal chemists to visualize how modifications to the molecule—such as changing a substituent's position or introducing a new functional group—might enhance or disrupt key interactions with the receptor. This rational, structure-guided approach can significantly accelerate the optimization process. oncodesign-services.com

By integrating the empirical data from SAR studies with the predictive power of computational models, researchers can more efficiently navigate the complex landscape of chemical space to develop optimized compounds with superior activity and selectivity profiles.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-methyl-3-(piperidin-1-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzoic acid derivatives. Key steps include:

- Amide/ester formation : Use coupling reagents (e.g., EDC/HOBt) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .

- Piperidine substitution : React 3-bromo-4-methylbenzoate derivatives with piperidine under reflux in aprotic solvents (e.g., acetonitrile) with a base like potassium carbonate .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

- Yield Optimization : Adjust catalyst concentration (e.g., palladium on carbon for reductions) and temperature (60–80°C for nucleophilic substitutions) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC with a C18 column and mobile phases like methanol/water (65:35) buffered with sodium 1-octanesulfonate (pH 4.6) .

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring protons (δ 1.4–2.8 ppm) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.15) .

- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Tools : Refine X-ray diffraction data using SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces) .

- Twinning Analysis : Apply the Hooft parameter or Flack test in SHELXL to address twinned crystals .

- Data Validation : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

Q. What strategies are effective in designing pharmacological studies to evaluate this compound’s bioactivity?

- Methodological Answer :

- Target Identification : Screen against G protein-coupled receptors (GPCRs) or neurotransmitter transporters, leveraging piperidine’s affinity for neurological targets .

- In Vitro Assays :

- Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligand displacement) in synaptosomal membranes .

- Functional Assays : Measure inhibition of electrically evoked responses (e.g., mouse vas deferens contraction) .

- Dose-Response Analysis : Fit data to Hill equations to calculate EC₅₀/IC₅₀ values .

Q. How can impurity profiling be systematically conducted during large-scale synthesis?

- Methodological Answer :

- Impurity Identification : Use reference standards like 1-(diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine (Impurity E(EP)) for cross-comparison .

- Chromatographic Methods :

- HPLC-DAD : Detect impurities at 254 nm with a gradient of methanol/ammonium acetate buffer (pH 6.5) .

- LC-MS/MS : Fragment ions (e.g., m/z 202→184 for methyl ester degradation products) .

- Quantification : Apply area normalization or external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.